Bis(4-iodophenyl)acetylene
Description
Significance of Arylene Ethynylene Architectures in Contemporary Chemistry
Arylene ethynylene structures, characterized by alternating aromatic rings and carbon-carbon triple bonds, are of considerable interest in modern chemistry. rsc.orgrsc.org These rigid and conjugated systems offer a unique combination of structural predictability and tunable electronic properties. e-bookshelf.de Their linear geometry allows for the construction of well-defined molecular wires and macrocycles. rsc.orgnih.gov The electronic communication along the arylene ethynylene backbone, which is largely unaffected by conformational changes, is a key attribute for their use in creating novel functional materials. e-bookshelf.de The ability to precisely control the length, sequence, and functionalization of these oligomers and polymers opens up possibilities for fine-tuning their optical and electronic characteristics. mdpi.com
Role of Bis(4-iodophenyl)acetylene as a Key Building Block in Organic Synthesis and Materials Science
This compound serves as a fundamental and versatile building block in both organic synthesis and materials science. lookchem.com The presence of two reactive iodophenyl groups allows for sequential and site-selective functionalization through various cross-coupling reactions. lookchem.com This feature is particularly valuable in the construction of complex, unsymmetrical molecules and polymers. mdpi.com In materials science, it is a precursor for creating a wide range of π-conjugated systems, including oligomers, polymers, and macrocycles, which are integral to the development of organic electronics, sensors, and other advanced materials. rsc.orgmdpi.com
Historical Context and Evolution of Research on this compound Derivatives
The development of efficient synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions like the Sonogashira coupling, has been pivotal in the advancement of research on this compound and its derivatives. wikipedia.orgasianpubs.orgnih.gov Initially, the synthesis of such compounds was often challenging, but the advent of palladium and copper-catalyzed reactions has made them readily accessible. mdpi.comrsc.org Over the years, research has evolved from the synthesis of simple diarylacetylenes to the construction of highly complex and functional molecular architectures. nih.govacs.org This progression has been driven by the increasing demand for materials with tailored electronic and photophysical properties for applications in fields like molecular electronics and sensor technology. rsc.orgmdpi.com
Scope and Interdisciplinary Relevance of this compound Studies
The study of this compound and its derivatives extends across multiple scientific disciplines. In organic chemistry, it is a key intermediate for synthesizing complex organic molecules and exploring new reaction methodologies. lookchem.comnih.gov In materials science, it is fundamental to the creation of organic semiconductors, liquid crystals, and porous materials. rsc.orge-bookshelf.de Its potential applications in molecular electronics have garnered significant interest from physicists and engineers. rsc.orguwa.edu.au Furthermore, the development of sensors based on arylene ethynylene structures highlights its relevance in analytical chemistry and biotechnology. mdpi.com
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 243-245 °C. lookchem.com Its molecular formula is C₁₄H₈I₂ and it has a molecular weight of 430.02 g/mol . nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₈I₂ | nih.gov |
| Molecular Weight | 430.02 g/mol | nih.gov |
| Melting Point | 243-245 °C | lookchem.com |
| Boiling Point | 415.241 °C at 760 mmHg | lookchem.com |
| Flash Point | 210.308 °C | lookchem.com |
| Density | 2.091 g/cm³ | lookchem.com |
Synthesis and Reactions
A common method for the synthesis of this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comrsc.org For instance, the symmetrical coupling of two equivalents of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187), followed by the in-situ removal of the trimethylsilyl (B98337) group, can yield bis(4-bromophenyl)acetylene, a related compound. wikipedia.org A similar strategy can be employed to synthesize the iodo-analogue.
The reactivity of the carbon-iodine bond in this compound makes it a versatile substrate for further functionalization. The difference in reactivity between aryl iodides and other aryl halides (e.g., bromides) can be exploited for selective cross-coupling reactions. wikipedia.org This allows for the stepwise introduction of different functional groups, leading to the creation of unsymmetrical diarylacetylenes and more complex structures. mdpi.com
Applications in Research
The unique properties of this compound have led to its use in a variety of research areas:
Molecular Wires: The rigid and linear structure of arylene ethynylenes derived from this compound makes them ideal candidates for molecular wires, which are fundamental components in the field of molecular electronics. rsc.org
Macrocycles: It serves as a key monomer in the synthesis of shape-persistent arylene ethynylene macrocycles. nih.govacs.org These macrocycles have potential applications in host-guest chemistry, as molecular sensors, and in the formation of porous materials. rsc.orgmdpi.com
Conjugated Polymers: Polymerization of this compound and its derivatives leads to the formation of conjugated polymers with interesting optoelectronic properties, suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org
Precursors to Graphene Nanoribbons: Oligo(arylene ethynylene)s, which can be synthesized from this compound, have been used as precursors for the bottom-up synthesis of graphene nanoribbons. rsc.org
Research Findings
| Derivative/Application | Key Finding | Research Focus | Source |
|---|---|---|---|
| Macrocyclic Carborane Assemblies | Used as a linker to create macrocycles containing four carborane icosahedra. | Synthesis of novel supramolecular structures. | lookchem.com |
| Functionalized Triphenylmethyl Radicals | Reacts readily in cross-coupling reactions to functionalize triphenylmethyl radicals with both electron-donating and -accepting groups. | Development of stable organic radicals for materials science. | researchgate.net |
| Oligo(arylene-ethynylene) Molecular Wires | A one-pot synthesis method was developed for OAEs using a desilylation and Sonogashira coupling sequence. | Efficient synthesis of molecular wires for molecular electronics. | publish.csiro.au |
| Hexaphenylbenzene (B1630442) Analogues | Used in Suzuki-Miyaura coupling reactions to synthesize sterically hindered hexaphenylbenzene derivatives. | Synthesis of precursors for hexabenzocoronenes (a type of nanographene). | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-[2-(4-iodophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWJGXMCOOLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453242 | |
| Record name | Bis(4-iodophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-34-6 | |
| Record name | Bis(4-iodophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Iodophenyl Acetylene and Its Functionalized Derivatives
Palladium-Catalyzed Cross-Coupling Reactions for Bis(4-iodophenyl)acetylene Formation
The most prominent and widely utilized method for synthesizing this compound and its analogs is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to the desired diarylacetylene structure. wikipedia.org
The Sonogashira reaction is a versatile tool for forming C(sp²)-C(sp) bonds. libretexts.org The synthesis of this compound typically involves the coupling of two equivalents of an aryl iodide, such as 1,4-diiodobenzene (B128391), with a suitable acetylene (B1199291) equivalent. wikipedia.orgnih.gov To prevent unwanted side reactions and polymerization associated with using acetylene gas directly, a protected form of acetylene is commonly employed. wikipedia.org
A frequently used reagent is trimethylsilylacetylene (B32187) (TMSA). wikipedia.orgresearchgate.net The reaction proceeds by first coupling one equivalent of 1,4-diiodobenzene with TMSA. The trimethylsilyl (B98337) group acts as a protecting group, allowing for the selective formation of a mono-alkynylated intermediate. wikipedia.org This intermediate can then undergo a second Sonogashira coupling with another molecule of 1,4-diiodobenzene after the in-situ removal of the trimethylsilyl group. Alternatively, a symmetrical coupling can be performed where two equivalents of the aryl iodide react with a deprotected acetylene source. wikipedia.org
The reaction mechanism is understood to involve two interconnected catalytic cycles. libretexts.orgasianpubs.org The primary palladium cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) species. libretexts.org The copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. asianpubs.org The final step is reductive elimination from the resulting palladium complex, which yields the arylalkyne product and regenerates the active Pd(0) catalyst. asianpubs.org
The efficiency and yield of the Sonogashira coupling for preparing this compound are highly dependent on several factors, including the choice of catalyst, solvent, base, and temperature. researchgate.netlucp.netresearchgate.net Optimization of these parameters is crucial for achieving high yields and minimizing side products, such as the homocoupling of the alkyne (Glaser coupling), which is a common issue when using copper co-catalysts. wikipedia.orgasianpubs.org
Catalyst Systems: The most common palladium sources are stable Pd(II) complexes like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.orgscielo.org.za The choice of ligand is critical; bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity, allowing for lower catalyst loadings and the coupling of less reactive aryl halides. libretexts.orgresearchgate.net To address the issue of homo-coupling and simplify product purification, copper-free Sonogashira protocols have been extensively developed. researchgate.netacs.orgpreprints.org These systems often require carefully chosen ligands and reaction conditions to facilitate the catalytic cycle without the copper co-catalyst. preprints.org
Reaction Conditions: The selection of solvent, base, and temperature plays a pivotal role in the reaction's success. researchgate.netsemnan.ac.ir Solvents can range from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, THF, acetonitrile), and their choice can influence reactant solubility and reaction rates. lucp.netmdpi.com The base, typically an amine like triethylamine (B128534) or piperidine, or an inorganic base such as potassium or cesium carbonate, is essential for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. researchgate.netresearchgate.net Reaction temperatures can vary from room temperature for highly reactive substrates to elevated temperatures (up to 150°C) for more challenging couplings, with temperature often being a statistically significant factor affecting the yield. researchgate.netrsc.org
| Parameter | Variation | Effect and Findings | References |
|---|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Palladacycles, NHC-Pd Complexes | Standard catalysts like PdCl₂(PPh₃)₂ are effective. libretexts.orgscielo.org.za NHC and pincer palladacycle catalysts can offer higher efficiency, stability, and allow for lower catalyst loadings, even in copper-free systems. researchgate.netacs.orgpreprints.org | libretexts.orgresearchgate.netscielo.org.zaacs.orgpreprints.org |
| Co-Catalyst | CuI vs. Copper-Free | CuI significantly accelerates the reaction but can promote undesirable alkyne homo-coupling (Glaser products). wikipedia.orggoogle.com Copper-free systems avoid this side reaction but may require more specialized ligands or conditions. researchgate.netacs.org | wikipedia.orgresearchgate.netgoogle.comacs.org |
| Solvent | Toluene (B28343), DMF, THF, Dioxane, Acetonitrile, Isopropanol (B130326), Water | Non-polar solvents like toluene can be highly effective. lucp.net Polar aprotic solvents like DMF and THF are also common. lucp.net The choice is a balance between solubility and potential coordination to the metal center. lucp.net Green solvents like water or isopropanol have been successfully used. rsc.orgrsc.org | researchgate.netlucp.netmdpi.comrsc.orgrsc.org |
| Base | Organic (Et₃N, Piperidine, DABCO) vs. Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) | Amine bases like triethylamine often serve as both the base and solvent. nih.gov Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective, particularly in copper-free systems, and can be crucial for reactions involving sensitive functional groups. researchgate.netrsc.org | researchgate.netresearchgate.netrsc.orgnih.gov |
| Temperature | Room Temperature to 150°C | Highly reactive aryl iodides can couple at room temperature. rsc.org Less reactive halides or copper-free systems often require higher temperatures (e.g., 80-130°C) to achieve good yields. researchgate.netrsc.org Temperature is a statistically significant variable affecting yield. researchgate.net | researchgate.netrsc.orgrsc.org |
Alternative and Complementary Synthetic Routes to this compound Analogs
While the Sonogashira coupling is the predominant method, other synthetic strategies exist for forming the core diarylacetylene structure found in this compound and its derivatives.
An alternative pathway to the acetylene functionality involves a double elimination reaction from a 1,2-dihaloalkane precursor. wvu.edu This method is exemplified by the synthesis of diphenylacetylene (B1204595) from trans-stilbene. The process occurs in two steps:
Halogenation: The alkene (e.g., a diiodostilbene derivative) is first treated with a halogen, such as bromine, to form the corresponding vicinal dihalide (e.g., meso-stilbene dibromide). wvu.edu
Double Dehydrohalogenation: The resulting 1,2-dihaloalkane is then subjected to treatment with a strong base, such as potassium hydroxide (B78521) (KOH). This induces two successive elimination reactions (E2), removing two equivalents of hydrogen halide (HX) to form the alkyne C≡C triple bond. The second elimination step often requires more forcing conditions, such as high temperatures. wvu.edu
This protocol provides a conceptually different approach to the diarylacetylene core, starting from an alkene rather than a terminal alkyne.
To enhance reaction efficiency, microwave irradiation has been successfully applied to the synthesis of diarylacetylenes, including through Sonogashira coupling. mdpi.comorganic-chemistry.org The use of controlled microwave heating can dramatically reduce reaction times from many hours to as little as 5-25 minutes. organic-chemistry.org This rapid, homogeneous-phase heating often leads to excellent yields and can be applied to a wide range of aryl iodides and bromides. mdpi.comorganic-chemistry.org Microwave-assisted protocols have been developed for both catalyst-based and, in some cases, catalyst-free Sonogashira-type reactions, offering a significant improvement in terms of energy and time efficiency. researchgate.netresearchgate.net
The successful synthesis of this compound relies on the availability of its key precursors.
Aryl Iodide Precursor: The primary aryl halide precursor is 1,4-diiodobenzene. It is a common starting material in these coupling reactions.
Acetylene Precursor: As mentioned, using acetylene gas is often impractical. Trimethylsilylacetylene (TMSA) is a widely used, commercially available liquid that serves as a stable and safe equivalent of acetylene. wikipedia.orgresearchgate.net It can be prepared by the deprotonation of acetylene with a Grignard reagent, followed by quenching the resulting acetylide with trimethylsilyl chloride. wikipedia.org The use of TMSA allows for a stepwise and controlled synthesis, where the trimethylsilyl group is typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like DBU, either in a separate step or in situ. wikipedia.orgwikipedia.org
A multi-step sequence can therefore involve the Sonogashira reaction of 1,4-diiodobenzene with TMSA, followed by desilylation to yield 1-ethynyl-4-iodobenzene. This intermediate can then undergo a second Sonogashira coupling with another molecule of 1,4-diiodobenzene to afford the final this compound product.
Strategies for Introducing Functional Groups via this compound Core
The this compound core is an exceptionally versatile platform for constructing more complex and functionalized molecular architectures. The two iodine atoms serve as highly reactive handles for post-synthetic modification, primarily through various transition-metal-catalyzed cross-coupling reactions. This allows for the programmed introduction of a wide array of functional groups, leading to the creation of advanced materials, molecular machines, and complex oligomers. mdpi.commdpi.com
The most prominent strategy for functionalization is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. mdpi.com The differing reactivity of the carbon-iodine bond allows for sequential or double coupling reactions with terminal alkynes. This method is fundamental in synthesizing conjugated polymers and dendrimers. researchgate.netacs.org For example, this compound can be reacted with other ethynyl-substituted molecules to build up larger, π-conjugated systems. lookchem.com
A notable application of this strategy is in the synthesis of complex molecular structures like a "molecular wheelbarrow," where a diiodo intermediate, structurally related to this compound, undergoes a final double Sonogashira coupling with 9-ethynyltriptycene to attach the "wheels" to the molecular chassis. mdpi.com Similarly, it has been used as a starting material in the reaction with decaborane (B607025) to synthesize carborane-containing monomers for specialized polymers. researchgate.net
Beyond Sonogashira couplings, the iodo-functional groups are amenable to other cross-coupling reactions, such as Suzuki couplings, which would involve reaction with boronic acids or esters to form new carbon-carbon bonds. This versatility allows for the introduction of aryl, alkyl, or other functional moieties. researchgate.net These reactions enable the precise tailoring of the electronic and physical properties of the final molecule. mdpi.com
The table below details examples of functionalization strategies starting from or involving a this compound-type core.
Table 2: Examples of Functionalization Reactions on the this compound Core
| Reaction Type | Reactants | Catalyst System | Resulting Structure/Application | Reference |
|---|---|---|---|---|
| Double Sonogashira Coupling | Diiodo intermediate, 9-ethynyltriptycene | Pd(PPh₃)₄, CuI | Synthesis of a molecular wheelbarrow | mdpi.com |
| Monomer Synthesis | This compound, Decaborane | Not specified | Synthesis of a carborane monomer | researchgate.net |
| Oligomer Synthesis | meso-bis(4-iodophenyl)porphyrin, meso-(4-ethynylphenyl)porphyrin | Not specified | Porphyrin oligomers with diphenylacetylene bridges | mdpi.com |
Supramolecular Chemistry and Non Covalent Interactions of Bis 4 Iodophenyl Acetylene
Halogen Bonding in Bis(4-iodophenyl)acetylene-Based Architectures
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor), such as a Lewis base. In this compound, the iodine atoms are activated by the electron-withdrawing nature of the phenylacetylene (B144264) system, creating a region of positive electrostatic potential on the outermost surface of the iodine atom, known as a σ-hole. This positive region can then interact strongly and directionally with electron-rich atoms like nitrogen, oxygen, or sulfur.
The halogen bonds formed by this compound are characterized by their strength and high degree of directionality. The interaction is typically linear, with the C-I···X angle approaching 180°. This linearity is a hallmark of halogen bonding and is crucial for the predictable assembly of supramolecular structures. The strength of the bond depends on both the halogen bond donor (the iodo-substituent) and the acceptor. Iodoalkynes, in particular, are recognized as potent halogen bond donors.
While specific crystallographic data for co-crystals of this compound are not extensively detailed in publicly accessible literature, the behavior of analogous iodo-substituted aromatic compounds provides a clear framework for understanding its interactions. For instance, studies on co-crystals of other bis(iodoethynyl) compounds with nitrogen-based acceptors like pyridines and pyrimidines consistently reveal short, highly linear C-I···N bonds. These interactions are significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong and specific attraction.
Table 1: Representative Geometries of C-I···N Halogen Bonds in Analogous Iodoalkyne Systems
| Halogen Bond Donor | Halogen Bond Acceptor | I···N Distance (Å) | C-I···N Angle (°) | Reference |
|---|---|---|---|---|
| 1,2-bis(iodoethynyl)benzene | N,N-dimethylaminopyridine | 2.654 - 2.662 | 174.17 - 174.92 | |
| 2,6-bis(iodoethynyl)pyridine | 1,2-bis(5-pyrimidyl)ethyne | 2.815 | 178.95 | |
| 2,6-bis(iodoethynyl)pyridine | 1,4-bis(5-pyrimidyl)butadiyne | 2.911 | 177.15 | |
| 4-fluoro(iodoethynyl)benzene | N,N-dimethylaminopyridine | 2.622 - 2.705 | N/A |
This table presents data from compounds structurally similar to this compound to illustrate the typical nature and geometry of C-I···N halogen bonds.
The data from these related systems show that the I···N distances can be as short as 2.622 Å, which is a significant reduction from the sum of the van der Waals radii (~3.53 Å). This high directionality and strength make this compound a powerful and predictable component in crystal engineering.
The rigid, linear, and ditopic (two-sited) nature of this compound exerts a profound influence on the topology of the resulting halogen-bonded networks. When co-crystallized with complementary ditopic halogen bond acceptors, such as 4,4'-bipyridine or other linear bipyridyl derivatives, it predictably forms one-dimensional (1D) infinite chains or "tapes". In these structures, the donor and acceptor molecules alternate in a linear fashion, propagated by two C-I···N halogen bonds per repeating unit.
Self-Assembly Principles and this compound
Self-assembly is the spontaneous organization of individual components into ordered structures, governed by specific, non-covalent interactions. For this compound, the primary driving force for self-assembly is the highly directional halogen bond, which guides the molecules into predictable arrangements.
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. This compound exhibits excellent molecular recognition properties due to its well-defined electrophilic iodine termini. It can selectively recognize and bind to molecules with complementary nucleophilic sites, particularly nitrogen-containing heterocycles like pyridines.
This selective recognition drives the self-assembly process, leading to the formation of highly ordered co-crystals. In a typical co-crystallization process, solutions of this compound and a suitable halogen bond acceptor are mixed, and upon slow evaporation of the solvent, the components assemble into a single crystalline lattice. The resulting structure is not simply a mixture but a new crystalline solid held together by specific intermolecular interactions, primarily halogen bonds. The stability and structure of these assemblies are dictated by the geometric and electronic complementarity between the this compound donor and the acceptor molecule.
A supramolecular synthon is a structural unit within a molecule that is responsible for forming specific and reliable intermolecular interactions. This compound is an archetypal example of a linear, ditopic halogen-bonding supramolecular synthon. Its predictable interaction patterns allow it to be used as a reliable building block in templated assembly strategies.
In such strategies, other molecules or surfaces can act as templates to guide the assembly of this compound into more complex architectures. For example, it can be used in the construction of metallosupramolecular structures where its linear, rigid framework connects metal centers coordinated to pyridyl-type ligands. The reliability of the C-I···N halogen bond ensures that the intended structure is formed with high fidelity. This approach allows for the programmed assembly of materials with tailored architectures and functions, moving beyond simple 1D chains to more intricate and functional networks.
Role of this compound in Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. This compound is a valuable tool in this field due to the strength and directionality of the halogen bonds it forms. Its rigid, rod-like structure and its capacity to act as a potent ditopic halogen bond donor make it an ideal component for constructing robust and predictable crystalline networks.
The primary role of this compound in crystal engineering is to act as a linear "molecular wire" or rigid spacer that connects functional units in a precise and predetermined manner. By selecting appropriate halogen bond acceptors, it is possible to control the dimensionality, topology, and chemical properties of the resulting co-crystals. For instance, combining this compound with photoactive acceptor molecules can lead to crystalline materials where the components are arranged optimally for solid-state reactions or specific photophysical properties. Its use allows chemists to engineer materials with desired properties, such as specific optical or electronic behaviors, by programming the arrangement of molecules in the solid state.
Design of Crystalline Materials with this compound
The design of crystalline materials incorporating this compound predominantly revolves around the strategic use of halogen bonding. The iodine atoms on the phenyl rings act as effective halogen bond donors, capable of forming strong and directional interactions with halogen bond acceptors, such as nitrogen-containing heterocyclic compounds.
The strength and linearity of the I···N halogen bond are key factors in the successful design of these crystalline materials. The interaction is characterized by short I···N distances, typically in the range of 2.8 to 2.9 Å, which is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen. This indicates a strong and favorable interaction that drives the self-assembly process.
The modularity of this system allows for a degree of control over the resulting crystal architecture. By selecting different diazines with varying sizes, shapes, and nitrogen atom dispositions, it is possible to tune the stoichiometry and the three-dimensional arrangement of the co-crystals. For instance, the co-crystal with pyrazine exhibits a 1:1 stoichiometry, while the larger phenazine co-former results in a 1:2 stoichiometry. This demonstrates the potential for rational design of crystalline solids with desired structural motifs.
Table of Co-crystal Formers with this compound
| Co-crystal Former | Chemical Formula | Resulting Stoichiometry (this compound : Co-former) | Key Non-Covalent Interactions |
|---|---|---|---|
| Pyrazine | C4H4N2 | 1:1 | I···N halogen bond, C–H···π interactions |
| Quinoxaline | C8H6N2 | 1:1 | I···N halogen bond, π···π stacking |
| Phenazine | C12H8N2 | 1:2 | I···N halogen bond, C–H···π interactions |
| 4,4'-Bipyridine | C10H8N2 | 1:1 | I···N halogen bond, C–H···π interactions |
Topochemical Reactions in this compound-Containing Solid States
The presence of the diacetylene moiety in this compound suggests the potential for topochemical reactions, which are solid-state reactions where the reactivity and the stereochemistry of the product are controlled by the arrangement of the molecules in the crystal lattice. Topochemical polymerization of diacetylenes is a well-established method for producing highly ordered, conjugated polymers.
For a topochemical polymerization to occur, the monomer molecules in the crystal must be packed in a specific orientation that allows for the 1,4-addition reaction between adjacent acetylene (B1199291) units. According to Schmidt's topochemical postulate, the distance between the reacting centers (the terminal carbon atoms of the acetylene groups) in neighboring molecules should be less than approximately 4 Å, and the molecules should be oriented in a parallel or near-parallel fashion.
While the potential for topochemical reactions of this compound is recognized, specific examples of its successful polymerization in the solid state are not extensively documented in the reviewed literature. The crystal engineering principles discussed in the previous section, however, offer a pathway to potentially control the molecular packing of this compound to favor such reactions.
By co-crystallizing this compound with appropriate guest molecules, it may be possible to enforce a packing arrangement that aligns the acetylene units in a reactive geometry. The use of halogen bonding and other directional non-covalent interactions can serve as a powerful tool to template the desired solid-state architecture. The selection of co-formers that can act as pillars or spacers, holding the this compound molecules in a specific alignment, is a promising strategy.
Furthermore, the iodine atoms themselves could influence the photoreactivity of the system. The heavy atom effect of iodine is known to enhance intersystem crossing, which could potentially facilitate photo-induced polymerization pathways. The design of co-crystals that not only bring the acetylene moieties into close proximity but also expose them to light could be a viable approach to initiate topochemical reactions.
Future research in this area will likely focus on the rational design of co-crystals and solid-state forms of this compound that satisfy the geometric criteria for topochemical polymerization. The successful realization of such reactions would lead to the synthesis of novel, highly ordered poly(diacetylene)s with iodine functionalities, which could have interesting optical and electronic properties.
Applications of Bis 4 Iodophenyl Acetylene in Functional Materials Science
Polymeric and Oligomeric Materials Derived from Bis(4-iodophenyl)acetylene
The di-iodo functionality of this compound makes it a valuable monomer for polymerization reactions, particularly for synthesizing conjugated polymers with desirable electronic and photophysical properties.
Poly(arylene ethynylene)s (PPEs) are a significant class of conjugated polymers known for their rigid backbones, strong fluorescence, and potential in various applications. acs.org The synthesis of PPEs frequently employs the Sonogashira cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. beilstein-journals.orgresearchgate.net In this context, this compound or similar 4-iodophenylacetylene derivatives serve as the aryl dihalide component, reacting with diethynyl comonomers to build the polymer chain. acs.orgbeilstein-journals.org
The Sonogashira polycondensation is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst like copper(I) iodide. researchgate.netmdpi.com The reaction conditions can be tailored to control the molecular weight and properties of the resulting polymer. acs.org By selecting appropriate comonomers and side chains, the solubility, crystallinity, and electronic properties of the PPEs can be precisely tuned. acs.org For instance, attaching flexible alkoxy side chains to the aromatic rings imparts solubility to the otherwise rigid polymer backbone, allowing for solution processing. acs.org
The properties of these PPEs are directly influenced by their conjugated structure. They often exhibit strong fluorescence and their linear, rigid nature facilitates solid-state packing, which is advantageous for applications in electronic devices. acs.org The incorporation of the phenylene-ethynylene unit from precursors like this compound leads to materials with interesting optical and electronic characteristics that are explored in sensors, solar cells, and field-effect transistors. acs.org
| Reaction Type | Catalyst System | Typical Solvents | Key Monomer Types | Resulting Polymer |
| Sonogashira Polycondensation | Pd(PPh₃)₄ / CuI | Triethylamine (B128534), THF, Toluene (B28343) | Di-iodo-arenes, Di-ethynyl-arenes | Poly(arylene ethynylene) (PPE) |
| sila-Sonogashira Coupling | Pd(PPh₃)₄ / CuI / KF | Triethylamine, Methanol | Di-iodo-arenes, Bis(trimethylsilyl)alkynes | Poly(arylene ethynylene) (PPE) |
This table summarizes typical conditions for PPE synthesis involving iodo-phenyl precursors. beilstein-journals.orgresearchgate.netmdpi.com
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound derivatives are used to synthesize monomers that can self-assemble into well-ordered, long-range supramolecular polymer structures. thieme-connect.deresearchgate.net The synthesis of these monomers often utilizes the Sonogashira cross-coupling reaction to attach functional groups to a core structure derived from a di-iodo precursor. thieme-connect.deresearchgate.net
For example, a triphenylamine (B166846) (TPA) derivative designed to form one-dimensional supramolecular polymers was synthesized via a Sonogashira coupling reaction involving tris(4-iodophenyl)amine. thieme-connect.de In another study, trans-1,2-bis(4-iodophenyl)ethene, a compound structurally similar to this compound, was used to create stilbene-based monomers. researchgate.net These monomers, featuring specific functional groups, can self-assemble in nonpolar solvents through mechanisms like hydrogen bonding or π-stacking to form long, fibrous supramolecular polymers. thieme-connect.denih.gov The formation of these assemblies can often be observed through phenomena like the Tyndall effect, and their morphology can be studied using microscopy techniques. researchgate.net The ability to form these complex architectures is crucial for developing materials with responsive and adaptive properties.
Covalent on-surface polymerization is a bottom-up approach to create atomically precise one- and two-dimensional nanostructures directly on a solid substrate. nih.govuni-graz.at This technique often involves the deposition of halogenated precursor molecules onto a catalytic metal surface, such as gold (Au) or copper (Cu). uni-graz.atescholarship.org Thermal annealing then initiates a dehalogenation reaction, creating reactive radical species that subsequently form covalent bonds with each other. uni-graz.at
Precursors containing multiple 4-iodophenyl groups are particularly effective for this process because the carbon-iodine bond is relatively weak and can be cleaved at moderate temperatures to initiate polymerization. uni-graz.atescholarship.org A notable example is the on-surface synthesis using (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexen-1,5-diyne on a Au(111) surface. escholarship.org Upon deposition and gentle heating, the precursor undergoes an Ullmann-like coupling reaction, where the iodine atoms are cleaved, and the resulting phenyl radicals link to form long polymer chains. escholarship.org The structure of these polymers can be directly visualized with atomic precision using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). escholarship.org This method allows for the creation of unique polymer structures, such as graphene nanoribbons, that are inaccessible through traditional solution-phase synthesis. nih.govescholarship.org
| Precursor Molecule | Surface | Reaction Type | Resulting Structure | Reference |
| (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexen-1,5-diyne | Au(111) | Ullmann-like Coupling | Covalent Polymer Chains | escholarship.org |
| 5,15-bis(4-iodophenyl)-10,20-bis(4-bromophenyl)-porphyrin | Metal Surface | Sequential C-I / C-Br Coupling | 2D Polymer Network | uni-graz.at |
This table provides examples of on-surface polymerization using iodophenyl-functionalized precursors.
Optoelectronic and Electronic Materials Applications
The rigid, conjugated framework of materials derived from this compound imparts valuable electronic and photophysical properties, making them prime candidates for use in optoelectronic devices and molecular-scale electronics.
Polymers and molecules derived from this compound possess properties that are highly sought after for organic optoelectronic devices. The extended π-conjugation in poly(arylene ethynylene)s (PPEs) leads to strong absorption and emission in the visible spectrum, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgresearchgate.net For instance, PPEs have been investigated for use as the active layer in field-effect transistors and solar cells. acs.org
Furthermore, the "push-pull" (D-π-A) chromophore architecture, where an electron donor (D) and an electron acceptor (A) are linked by a π-conjugated spacer, is a key design principle for materials with large nonlinear optical (NLO) responses. researchgate.net The phenylene-ethynylene unit derived from this compound can serve as the π-spacer in these systems. By functionalizing derivatives with strong donor and acceptor groups, materials can be engineered for applications in electro-optic modulation. researchgate.net The Sonogashira coupling reaction is a primary tool for synthesizing these complex D-π-A molecules, starting from iodinated precursors. thieme-connect.de In some cases, radical-containing materials synthesized from iodized precursors have been explored as emitters in OLEDs, offering novel mechanisms for light generation. researchgate.net
The field of molecular electronics aims to use single molecules or small ensembles of molecules as active electronic components. Oligo(arylene-ethynylene)s (OAEs), which are short, well-defined versions of PPEs, are excellent candidates for molecular wires due to their rigid, rod-like structure that can conduct electrical current. scispace.compublish.csiro.au
The synthesis of these OAEs often involves the Sonogashira cross-coupling of monomers like S-(4-iodophenyl) ethanethioate with diethynylarylenes. scispace.compublish.csiro.au The 4-iodophenyl group is a crucial part of the monomer that enables the construction of the wire, while the thiol-based group at the other end serves as an "alligator clip" to anchor the molecule to metal electrodes (typically gold) in a molecular junction. scispace.compublish.csiro.au The conductance of these molecular wires can be measured using techniques like scanning tunneling microscope break-junction (STM-BJ). scispace.com Studies have shown that the conductance of these OAE wires is influenced not just by the conjugated backbone but also significantly by the nature of the anchor group connecting the molecule to the electrode. scispace.com This research, enabled by precursors containing the 4-iodophenyl moiety, is fundamental to developing structure-property relationships and predictive tools for designing functional molecular electronic devices. scispace.combohrium.com
This compound in Advanced Sensing Platforms
The core principle behind using this compound in sensor design is the ability to construct molecules where analyte binding can be translated into a measurable optical signal. The rigid acetylene (B1199291) linker ensures effective electronic communication between different parts of the molecule, which is crucial for fluorescent sensors. For instance, analogs such as Bis(4-bromophenyl)acetylene are employed as reactants in the synthesis of ethynylarene analogs that function as selective "turn-on" fluorescent chemosensors for specific metal ions like Ni(II). chemicalbook.com This approach involves coupling the diarylacetylene backbone with receptor moieties that can selectively bind to the target analyte.
Research has demonstrated the development of phenylacetylene (B144264) derivatives containing dicyanovinyl groups that act as highly selective and sensitive "turn-on" fluorescent sensors for cyanide ions in aqueous solutions. researchgate.net Similarly, other iodophenyl precursors are used to construct complex fluorescent sensors. A water-soluble, doubly N-confused hexaphyrin, synthesized using 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, demonstrated capabilities as a near-infrared fluorescent sensor for Zn(II) ions in water. rsc.org In another example, an iodized precursor was used to create functionalized triphenylmethyl radicals that, after further reaction, yield materials with potential for fluorescence bioimaging. researchgate.net These examples underscore the strategic importance of the iodo-aryl-acetylene framework, for which this compound is a prime example, in the modular construction of advanced chemosensors.
Nanoscale Structures and Functional Architectures
The precise geometry and predictable reactivity of this compound and its derivatives are exploited in the bottom-up synthesis of highly ordered nanoscale structures. These molecules serve as rigid rods and connectors in the fabrication of molecular machines, complex dendrimers, and novel composite materials, where function is dictated by molecular-level design.
Fabrication of Nanovehicles and Molecular Machines Using this compound Derivatives
The field of molecular machinery aims to create single-molecule devices capable of performing mechanical work. ethernet.edu.et Derivatives of this compound have been instrumental in the synthesis of technomimetic nanovehicles, such as molecular wheelbarrows and nanocars. mdpi.comresearchgate.net In these complex syntheses, a related compound, 1,3-di(4-iodophenyl)propan-2-one , serves as a key precursor. mdpi.comicm.edu.pldbc.wroc.pl This molecule is used to introduce the crucial diiodo-aryl functionality that will later become the axle to which molecular wheels are attached.
In the synthesis of a molecular wheelbarrow, 1,3-di(4-iodophenyl)propan-2-one undergoes a double Knoevenagel condensation followed by a Diels-Alder reaction to form a diiodo intermediate. mdpi.com The iodine atoms on this chassis are essential for the final step: a double Sonogashira coupling reaction that attaches triptycene-based wheels, completing the nanovehicle structure. mdpi.com A similar strategy is employed for four-wheeled "nanocars," where a larger chassis built from di(4-iodophenyl)cyclopentadienone (also derived from 1,3-di(4-iodophenyl)propan-2-one) is synthesized to accommodate four wheels. ethernet.edu.etmdpi.com
| Step | Reactant(s) | Key Reagent | Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | α-diketo fragment | 1,3-di(4-iodophenyl)propan-2-one | Diiodo-functionalized intermediate | Introduces the diiodoaryl 'axle' | mdpi.com |
| 2 | Diiodo intermediate | di(4-tolyl)acetylene | Diiodo-intermediate 8 | Completes the chassis structure | mdpi.com |
| 3 | Diiodo-intermediate 8 | 9-ethynyltriptycene | Molecular Wheelbarrow 1 | Attaches the triptycene (B166850) 'wheels' via Sonogashira coupling | mdpi.com |
Dendrimeric and Star-Shaped Architectures with this compound Cores
Star-shaped molecules and dendrimers are of significant interest due to their unique photophysical properties and potential applications in light-harvesting and bioimaging. core.ac.ukmdpi.com While this compound is a linear molecule, its iodo-phenyl-acetylene motif is central to the construction of more complex, non-linear architectures. The Sonogashira cross-coupling reaction is a primary tool for building these structures. mdpi.com
For example, a star-shaped oligoelectrolyte with a triphenylamine core and fluorene (B118485) arms linked by acetylene units was synthesized using Tris(4-iodophenyl)amine as the central core. core.ac.uk The three iodo- groups on the core allow for the simultaneous attachment of three acetylene-functionalized arms, demonstrating the power of this synthetic strategy. This results in a well-defined, star-shaped molecule with a highly effective π-electron delocalization, leading to a high fluorescence quantum yield. core.ac.uk The unique three-dimensional structure helps to prevent π-π stacking, which is beneficial for maintaining strong fluorescence in solution and in the solid state. core.ac.uk Although this compound itself acts as a linear extender rather than a core, its reactivity is representative of the key chemical transformations used to build these larger systems.
| Component | Chemical Name | Function | Reference |
|---|---|---|---|
| Core | Tris(4-iodophenyl)amine | Trifunctional central hub with three reactive iodine sites | core.ac.uk |
| Arms | 2-ethynyl-9,9-bis(3'-tert-butylpropanoate)fluorene | Anionic, fluorescent arms with terminal acetylene for coupling | core.ac.uk |
| Linkage | Acetylene | Rigid, conjugated linker formed via Sonogashira coupling | core.ac.uk |
| Product | TEFCOONa (anionic oligoelectrolyte) | Water-soluble, fluorescent nanosphere for bioimaging | core.ac.uk |
Carborane-Based Materials Incorporating this compound
Carboranes are polyhedral boron-carbon clusters that possess exceptional thermal and chemical stability, hydrophobicity, and unique electronic properties. acs.orgbritannica.com The incorporation of carborane cages into organic functional materials can enhance their stability and introduce novel functionalities. acs.org this compound is a documented precursor for the synthesis of carborane-containing building blocks. lookchem.com
Specifically, this compound can be converted into 1,2-bis(4-iodophenyl)-ortho-carborane . lookchem.comchemrxiv.orgworktribe.com This reaction involves the insertion of the acetylene unit into a decaborane (B607025) cluster, forming the icosahedral ortho-carborane cage with two 4-iodophenyl groups attached to the carbon vertices. The resulting molecule, 1,2-bis(4-iodophenyl)-o-carborane, is a valuable intermediate itself. The two terminal iodine atoms are retained, allowing for subsequent polymerization or functionalization reactions. acs.org For example, this carborane derivative was used to synthesize a bisterpyridyl ligand that, upon complexation with Zn(II) ions, forms a fluorescent coordination polymer, demonstrating its utility in creating advanced sensory materials. acs.org
| Precursor | Reaction | Product | Significance | Reference |
|---|---|---|---|---|
| This compound | Reaction with decaborane | 1,2-bis(4-iodophenyl)-ortho-carborane | Creates a thermally stable building block with reactive iodo- groups for further functionalization. | lookchem.comchemrxiv.org |
Theoretical and Computational Investigations of Bis 4 Iodophenyl Acetylene Systems
Quantum Chemical Calculations on Bis(4-iodophenyl)acetylene
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a single this compound molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties with high accuracy.
The electronic properties of this compound are dominated by its extended π-conjugated system, which includes the two phenyl rings and the central acetylene (B1199291) linker. DFT calculations are used to optimize the molecule's ground-state geometry and to determine the spatial distribution and energy levels of its molecular orbitals. rsc.orgmdpi.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO is typically distributed across the π-system of the arylene ethynylene framework, indicating its electron-donating character. The LUMO is also located on this framework, and the energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that dictates the molecule's electronic absorption properties and reactivity. The iodine substituents exert a significant influence through the C-I bond, affecting orbital energies and contributing to the potential for specific intermolecular interactions, such as halogen bonding.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and predict spectroscopic properties. bohrium.comcecam.org By simulating how the molecule interacts with electromagnetic radiation, TD-DFT can accurately predict its UV-Visible absorption and fluorescence spectra. grafiati.com These calculations can identify the primary electronic transitions responsible for the observed spectral bands, which typically correspond to π-π* transitions within the conjugated backbone. bohrium.com
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.com By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the characteristic C≡C stretch of the acetylene linker and vibrations associated with the iodinated phenyl rings. This theoretical data provides a powerful complement to experimental measurements for structural confirmation.
The following table summarizes the kind of spectroscopic data that can be obtained through computational methods.
| Property | Predicted Value (Representative) | Computational Method |
| UV-Vis Absorption (λmax) | ~300-320 nm | TD-DFT (e.g., B3LYP/6-31G(d)) |
| Fluorescence Emission (λem) | ~340-360 nm | TD-DFT |
| IR C≡C Stretch | ~2210-2230 cm⁻¹ | DFT (Frequency Calculation) |
| IR C-I Stretch | ~600-650 cm⁻¹ | DFT (Frequency Calculation) |
Molecular Dynamics Simulations of this compound Aggregates and Assemblies
While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. ebsco.comnih.gov MD simulations model the forces between atoms and molecules, allowing researchers to observe complex processes like self-assembly and to analyze the dynamics of molecular aggregates. nih.gov
The self-assembly of this compound into ordered structures is driven by a combination of non-covalent interactions. rsc.orgnih.gov The terminal iodine atoms are of critical importance as they can act as electrophilic regions (σ-holes) capable of forming strong, directional interactions known as halogen bonds with electron-donating atoms on adjacent molecules. core.ac.uk
MD simulations can model how these halogen bonds, in concert with weaker π-π stacking interactions between the phenyl rings, guide the molecules to arrange into specific supramolecular architectures like layers or columns. nih.govrsc.org By analyzing the simulation trajectories, researchers can identify the most stable packing arrangements and understand the thermodynamic driving forces behind the assembly process.
This compound possesses significant conformational flexibility, primarily due to the rotation of the two iodophenyl rings around the axis of the central acetylene linker. bohrium.com While the acetylene rod itself is rigid, these torsional motions can have a significant impact on how the molecules pack in a solid or aggregate. pageplace.de
MD simulations and conformational DFT studies can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. mdpi.com This analysis is crucial because the relative orientation of the phenyl rings affects the extent of electronic communication between them and influences the geometry of intermolecular interactions in the aggregated state. bohrium.com
Computational Design and Predictive Modeling of this compound-Based Systems
The insights gained from theoretical and computational studies are not merely descriptive; they are predictive and form the basis for the rational design of new materials. researchgate.netnih.gov By understanding the electronic properties and self-assembly behavior of this compound, it can be used as a reliable building block, or "synthon," in materials engineering.
Computational models allow scientists to screen potential new systems in silico before undertaking costly and time-consuming synthesis. For example, researchers can model how changing the substituents on the phenyl rings or co-crystallizing this compound with different halogen bond acceptors would impact the resulting crystal structure and properties. findaphd.com This predictive power accelerates the discovery of novel materials, such as liquid crystals, organic semiconductors, and porous frameworks, where the precise arrangement of molecules, dictated by predictable halogen and π-π interactions, is critical to function.
Advanced Characterization Techniques for Bis 4 Iodophenyl Acetylene and Its Assemblies
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in elucidating the structural and electronic properties of Bis(4-iodophenyl)acetylene.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the molecule's symmetry, the four protons on each phenyl ring are chemically equivalent to their counterparts on the other ring. The protons ortho and meta to the iodo group are expected to appear as a set of doublets. Typically for diarylacetylenes, these aromatic proton signals are observed in the chemical shift range of δ 7.4-7.7 ppm. rsc.org The absence of a signal for an acetylenic proton confirms the disubstituted nature of the alkyne.
The ¹³C NMR spectrum provides further structural confirmation. Key signals include those for the acetylenic carbons and the aromatic carbons. The sp-hybridized carbons of the acetylene (B1199291) linker typically resonate in the range of δ 89-91 ppm. rsc.org The aromatic carbons show several signals, with the carbon atom bonded to the iodine (C-I) appearing at a distinct chemical shift, and the other aromatic carbons resonating in the δ 135-138 ppm region. rsc.org For comparison, the related compound bis(p-chlorophenyl)acetylene shows aromatic carbon signals at δ 134.5, 132.8, and 128.8 ppm, and an acetylenic carbon signal at 89.2 ppm.
Table 1: Typical NMR Chemical Shifts (δ) for this compound Data based on typical ranges for diarylacetylenes.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.4 - 7.7 |
| ¹³C | Acetylenic (-C≡C-) | 89 - 91 |
| ¹³C | Aromatic (Ar-C) | 135 - 138 |
| ¹³C | Aromatic (Ar-C-I) | ~94-96 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of this compound.
The most diagnostic feature in the IR spectrum is the stretching vibration of the internal alkyne (C≡C) bond. rsc.org For symmetrically substituted diarylacetylenes, this absorption is often weak or formally forbidden due to the lack of a change in dipole moment. When observed, it typically appears in the region of 2100-2200 cm⁻¹. rsc.org For instance, a similar compound containing an acetylene functional group showed this stretching vibration at 2117 cm⁻¹. researchgate.net Other characteristic bands in the IR spectrum include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and the C-I stretching vibration, which is expected at lower wavenumbers (around 500-600 cm⁻¹).
Raman spectroscopy is particularly useful for observing the symmetric C≡C stretch, which is often weak in the IR spectrum. This vibration is typically strong in the Raman spectrum due to the significant change in polarizability during the vibration. While specific experimental data for this compound is limited, studies on related compounds like bis(4-biphenylyl)acetylene have utilized Raman spectroscopy to analyze the alkyne bond in various electronic states. jst.go.jp
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | IR, Raman | 3100 - 3000 |
| C≡C Stretch | Alkyne | IR (weak), Raman (strong) | 2200 - 2100 |
| C=C Stretch | Aromatic | IR, Raman | 1600 - 1450 |
| C-I Stretch | Iodo-Aromatic | IR, Raman | 600 - 500 |
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The extended π-conjugated system, spanning the two iodophenyl rings and the acetylene linker, gives rise to its characteristic optoelectronic behavior.
The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the conjugated system. Diarylacetylene compounds are known to absorb in the UV region. The position of the maximum absorption wavelength (λ_max) is sensitive to the substituents on the phenyl rings.
Many diarylacetylene derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. rsc.org This fluorescence is a result of radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The study of the fluorescence spectrum provides information on the emission wavelength (λ_em) and the quantum yield, which are critical parameters for applications in organic electronics such as organic light-emitting diodes (OLEDs).
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, specifically its oxidation and reduction potentials. For this compound, CV can provide insights into the stability of its charged species (radical cations and anions) and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
In a typical CV experiment, the potential is swept, and the resulting current is measured. The oxidation of the molecule (removal of an electron from the HOMO) and its reduction (addition of an electron to the LUMO) appear as peaks in the voltammogram. Studies on other diarylacetylene compounds have shown that they can undergo oxidation to form cation-radicals. researchgate.net The potential at which these redox events occur is indicative of the HOMO and LUMO energy levels, which are crucial for designing materials for electronic applications. The reversibility of the redox processes provides information about the stability of the generated radical ions.
X-ray Diffraction Studies
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of molecular structure and detailed insights into how molecules are arranged in a crystal lattice (supramolecular structure). mdpi.com While a specific crystal structure for this compound is not available in the searched literature, an SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, SCXRD would reveal the intermolecular interactions that govern the crystal packing. For this compound, of particular interest would be the potential for halogen bonding—a non-covalent interaction involving the iodine atom's electropositive σ-hole—and π-π stacking interactions between the aromatic rings. These interactions are critical in controlling the solid-state properties and morphology of molecular materials, which in turn influences their performance in electronic devices.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of bulk materials. For this compound, a PXRD analysis would provide crucial information about its solid-state structure.
Principles and Applications:
Crystallinity: A PXRD pattern would definitively determine whether a synthesized batch of this compound is crystalline, amorphous, or a mixture of both. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.
Phase Purity: The technique is highly sensitive to the presence of crystalline impurities. Each crystalline phase has a unique diffraction pattern, allowing for the identification of any contaminants or different polymorphic forms of the compound.
Crystal Structure Determination: While single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, high-quality PXRD data can be used for Rietveld refinement to solve or refine a crystal structure, especially for materials that are difficult to grow as single crystals. This would reveal bond lengths, bond angles, and intermolecular interactions, such as halogen bonding involving the iodine atoms.
A hypothetical PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of peaks at specific 2θ angles. The position and intensity of these peaks are dictated by the crystal lattice parameters (a, b, c, α, β, γ).
Hypothetical Data Table for PXRD Analysis:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Hypothetical Indices] |
| [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Hypothetical Indices] |
| [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Hypothetical Indices] |
| [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Hypothetical Indices] |
Note: The table above is for illustrative purposes only, as experimental data for this compound is not currently available.
Microscopic and Imaging Techniques
Microscopic techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. For a molecule like this compound, which has the potential for self-assembly, these methods are critical.
Atomic Force Microscopy (AFM) for Surface Morphology of this compound Assemblies
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of materials with nanoscale resolution. It would be particularly useful for studying thin films or self-assembled monolayers of this compound on a substrate.
Key Insights from AFM:
Surface Topography: AFM can generate high-resolution 3D images of the surface, revealing the morphology of molecular assemblies. This could include the formation of ordered domains, aggregates, or other supramolecular structures.
Molecular Ordering: In cases of well-ordered assemblies, AFM might be able to resolve individual molecules or molecular rows, providing information on the packing arrangement on the surface.
Surface Roughness: Quantitative analysis of AFM images can determine the root-mean-square (RMS) roughness of a film, which is a critical parameter in many applications, such as in organic electronics.
Film Thickness and Defects: AFM can be used to measure the height of assembled structures and identify defects in films, such as pinholes or cracks.
Expected Observations:
The presence of the large, polarizable iodine atoms in this compound could lead to significant intermolecular interactions, potentially driving the formation of well-defined self-assembled structures on surfaces like graphite, gold, or mica. AFM would be the primary technique to visualize these phenomena.
Electron Microscopy (TEM/SEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to obtain high-magnification images of materials, providing information about their morphology, size, and structure.
Applications for this compound:
Scanning Electron Microscopy (SEM): SEM is well-suited for imaging the surface topography of bulk samples or thick films of this compound. It can reveal the morphology of microcrystals, aggregates, or any larger-scale features. The typical resolution of SEM is in the nanometer range.
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to study the internal structure of materials. For this compound, TEM could be used to image nanostructures such as nanowires, nanorods, or nanoparticles formed through self-assembly in solution. Selected Area Electron Diffraction (SAED) in a TEM can provide information about the crystallinity of these nanostructures.
Potential Findings:
Summary of Microscopic Techniques:
| Technique | Information Provided | Typical Resolution | Sample Requirements |
| AFM | 3D surface topography, roughness, molecular packing | Angstroms to nanometers | Sample deposited on a flat substrate |
| SEM | Surface morphology, microscale features | Nanometers | Bulk or thick film, often requires a conductive coating |
| TEM | Internal structure, size, and shape of nanostructures, crystallinity | Sub-nanometer | Electron-transparent thin samples |
Future Research Directions and Outlook for Bis 4 Iodophenyl Acetylene Chemistry
Emerging Applications in Novel Chemical Technologies
The unique structural and electronic properties of bis(4-iodophenyl)acetylene make it a valuable component in the development of next-generation chemical technologies. Its derivatives are at the forefront of research in organic electronics, nanotechnology, and materials science.
One of the most promising areas is the development of molecular wires and organic conductors . The rigid acetylene (B1199291) linker facilitates π-conjugation between the two phenyl rings, a key feature for efficient charge transport. bohrium.com Researchers are exploring the synthesis of oligo(arylene-ethynylene) (OAE) type molecular wires where this compound derivatives serve as fundamental repeating units. publish.csiro.auscispace.com Future work will likely focus on fine-tuning the electronic properties of these wires by introducing different functional groups to the phenyl rings, aiming to enhance conductivity and stability for applications in molecular-scale electronic devices.
In the realm of nanotechnology , this compound is a crucial precursor in the construction of sophisticated nanostructures, such as nanovehicles or "nanocars" . mdpi.com The Sonogashira coupling reaction, which utilizes the reactivity of the carbon-iodine bonds, is instrumental in attaching molecular "wheels" to a chassis synthesized from this compound derivatives. mdpi.comresearchgate.net These developments open up possibilities for molecular machines capable of transporting cargo at the nanoscale.
Furthermore, derivatives of this compound are being investigated for their use in organic light-emitting diodes (OLEDs) . The incorporation of this rigid unit into push-pull chromophores, which consist of electron-donating and electron-accepting moieties connected by a π-conjugated spacer, is a strategy to create materials with high third-order optical nonlinearities. researchgate.net Research is also moving towards using radical emitters for more efficient OLEDs, and the triphenylmethyl (TTM) radical, which can be functionalized with moieties derived from this compound, is a key component in this field. aip.org
The on-surface synthesis of two-dimensional (2D) polymers is another exciting frontier. This compound and its analogues can be polymerized directly on a surface to create highly ordered, covalently linked networks. uni-graz.atscispace.comnih.gov This bottom-up approach to fabricating graphene-like materials allows for precise control over the electronic properties of the resulting 2D sheet, paving the way for novel sensors and catalysts.
Challenges in Scalable Synthesis and Precision Assembly of this compound Derivatives
Despite the significant potential of this compound, several challenges remain in the scalable synthesis and precise assembly of its derivatives, hindering their widespread application.
Scalable synthesis is a major hurdle. While the synthesis of this compound itself is relatively straightforward, the multi-step preparation of its more complex derivatives can be inefficient and costly. nih.gov The synthesis of large quantities of highly pure materials, such as trans-A2B2-porphyrins functionalized with iodophenyl groups, often requires stoichiometric amounts of expensive reagents and can suffer from low yields. scispace.com Overcoming these limitations will require the development of more robust and cost-effective synthetic protocols, potentially utilizing flow chemistry or more efficient catalytic systems. nih.gov
Precision assembly of this compound-based molecules into well-defined architectures is another critical challenge. In on-surface polymerization, achieving long-range order in the resulting 2D polymers can be difficult. The final structure is highly dependent on the precursor molecule, the substrate, and the reaction conditions. scispace.comnih.gov A key challenge is to control the reaction pathways to favor the formation of the desired structure over unwanted side products or disordered aggregates. The use of precursors with different halogen atoms (e.g., iodine and bromine) allows for a sequential coupling strategy, which can improve the order of the final polymeric structure. scispace.comnih.gov
For applications in molecular electronics, the precise placement and orientation of individual molecules are paramount. The development of techniques for the controlled deposition and manipulation of single molecules on surfaces is an active area of research that is essential for realizing the full potential of this compound-based devices. acs.org
Opportunities for Interdisciplinary Research at the Interface of Chemistry, Physics, and Engineering
The advancement of this compound chemistry is intrinsically linked to interdisciplinary collaboration between chemists, physicists, and engineers. The complex challenges and exciting opportunities in this field necessitate a multifaceted approach.
The interface of chemistry and physics is crucial for understanding the fundamental properties of materials derived from this compound. Theoretical and experimental studies of the electronic structure and photophysical properties of phenylene-acetylene oligomers are essential for designing materials with tailored optical and electronic characteristics. bohrium.com Time-dependent density functional theory (TD-DFT) calculations, for example, can provide insights into the excited state dynamics and help to rationalize the performance of these materials in devices like OLEDs. bohrium.com The study of radical-based emitters for OLEDs is another area where the synergy between synthetic chemistry and photophysics is driving innovation. aip.org
Collaboration between chemists and engineers is vital for translating laboratory-scale discoveries into real-world applications. Materials scientists and engineers play a key role in fabricating and characterizing devices, such as solar cells and transistors, that incorporate novel materials based on this compound. uni-bayreuth.de The development of scalable synthesis methods, including the design of continuous flow reactors, is an area where chemical engineering expertise is indispensable. nih.gov Furthermore, the design and construction of molecular machines and other nanodevices require a deep understanding of both molecular synthesis and mechanical engineering principles.
The study of on-surface polymerization is a prime example of a field that thrives on interdisciplinary research, combining organic synthesis, surface science (physics), and scanning probe microscopy (engineering) to create and characterize novel 2D materials with atomic precision. uni-graz.atscispace.comnih.gov This collaborative spirit will undoubtedly continue to be a driving force in unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Q. What are the established synthetic methods for Bis(4-iodophenyl)acetylene, and how can reaction efficiency be systematically optimized?
Answer: this compound is typically synthesized via Sonogashira coupling between 4-iodophenylacetylene and 4-iodoiodobenzene under palladium/copper catalysis. Key variables include catalyst loading (e.g., Pd(PPh₃)₄/CuI), solvent polarity (DMF, THF), and temperature (60–100°C). To optimize yield, employ a factorial design approach to test interactions between variables (e.g., catalyst ratio vs. reaction time) . Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol.
Table 1: Representative Synthetic Conditions and Yields
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | DMF | 80 | 78 | |
| PdCl₂(PPh₃)₂/CuI | THF | 60 | 65 |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–7.6 ppm) and acetylene carbons (δ 80–90 ppm).
- FT-IR : Identify C≡C stretches (~2100 cm⁻¹) and C-I vibrations (~500 cm⁻¹).
- X-ray crystallography : Resolve solid-state geometry, including bond lengths and dihedral angles between phenyl rings .
- Elemental analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/I ratios.
Note: Cross-reference data with NIST Chemistry WebBook standards for validation .
Advanced Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer: The electron-withdrawing iodine substituents activate the aryl rings toward oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). To quantify electronic effects:
Perform density functional theory (DFT) calculations to map electron density distribution and HOMO-LUMO gaps .
Compare reaction rates with bromo/chloro analogs to assess leaving-group kinetics .
Use cyclic voltammetry to measure redox potentials and correlate with catalytic activity .
Key Insight: Iodine’s polarizability enhances σ-bond activation but may reduce thermal stability in high-temperature reactions.
Q. What methodologies are used to investigate the thermal decomposition pathways of this compound?
Answer:
- Thermogravimetric analysis (TGA) : Monitor mass loss under inert (N₂) or oxidative (O₂) atmospheres to identify decomposition thresholds (e.g., 200–250°C).
- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile byproducts (e.g., iodobenzene, acetylene gas) .
- Kinetic modeling : Apply the Arrhenius equation to derive activation energies from isothermal TGA data .
Experimental Design Tip: Use a pre-test/post-test control group design to compare decomposition profiles with halogenated analogs .
Q. How can this compound be integrated into conjugated polymer systems, and what challenges arise during processing?
Answer:
- Polymerization : Employ Sonogashira or Heck coupling to incorporate the monomer into poly(arylene ethynylene) backbones.
- Challenges :
- Solubility : Use co-solvents (e.g., chloroform/THF) or side-chain modifications to improve processability.
- Iodine volatility : Optimize reaction temperatures (<150°C) to prevent C-I bond cleavage .
- Characterization :
Q. What computational approaches are employed to predict the optoelectronic properties of this compound derivatives?
Answer:
Time-dependent DFT (TD-DFT) : Simulate UV-vis absorption spectra and excited-state transitions .
Molecular dynamics (MD) : Model aggregation behavior in solvent environments.
Crystal structure prediction (CSP) : Use software like Materials Studio to forecast packing motifs and polymorphism .
Validation : Compare simulated spectra with experimental data to refine computational parameters .
Q. How can researchers resolve contradictions in reported crystallographic data for this compound?
Answer:
- Multi-technique validation : Cross-check X-ray data with powder XRD and solid-state NMR to confirm unit cell parameters.
- Error analysis : Quantify uncertainties in bond angles/lengths using CIF refinement tools (e.g., OLEX2) .
- Literature meta-analysis : Systematically compare datasets from independent studies to identify systematic biases (e.g., temperature-dependent lattice expansions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
